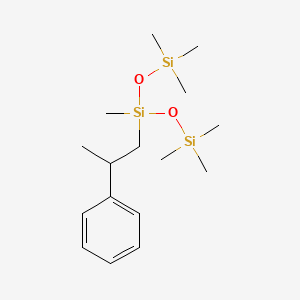
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane is a siloxane compound characterized by its unique structure, which includes three silicon atoms bonded to oxygen atoms and organic groups. This compound is known for its hydrophobic properties and is widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,5,5-Heptamethyltrisiloxane with an appropriate phenylpropyl derivative. This reaction is often catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can undergo substitution reactions where the phenylpropyl group is replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include silanol derivatives, various silane compounds, and substituted siloxanes .
Scientific Research Applications
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane exerts its effects involves its interaction with various molecular targets. The hydrophobic nature of the compound allows it to interact with hydrophobic regions of biomolecules, enhancing their stability and functionality. The silicon-oxygen backbone provides flexibility and resistance to degradation .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Lacks the phenylpropyl group, making it less hydrophobic.
1,1,3,3,5,5-Hexamethyltrisiloxane: Contains fewer methyl groups, resulting in different physical properties.
1,1,3,3-Tetramethyldisiloxane: Has a shorter silicon-oxygen backbone, affecting its flexibility and reactivity.
Uniqueness
1,1,1,3,5,5,5-Heptamethyl-3-(2-phenylpropyl)trisiloxane is unique due to its combination of hydrophobicity, flexibility, and resistance to degradation. These properties make it highly valuable in various scientific and industrial applications .
Properties
CAS No. |
27441-37-8 |
|---|---|
Molecular Formula |
C16H32O2Si3 |
Molecular Weight |
340.68 g/mol |
IUPAC Name |
trimethyl-[methyl-(2-phenylpropyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C16H32O2Si3/c1-15(16-12-10-9-11-13-16)14-21(8,17-19(2,3)4)18-20(5,6)7/h9-13,15H,14H2,1-8H3 |
InChI Key |
JFWDWTJEPWBTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















